Cas no 647824-46-2 (1-tert-Butyl-3,5-dimethyl-1H-pyrazole)

1-tert-Butyl-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative characterized by its tert-butyl and methyl functional groups at the 1, 3, and 5 positions. This compound exhibits enhanced steric hindrance due to the bulky tert-butyl group, which improves its stability and selectivity in chemical reactions. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The electron-donating methyl groups further influence its reactivity, making it useful in catalysis and ligand design. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. The compound is typically stored under inert conditions to maintain its integrity.
1-tert-Butyl-3,5-dimethyl-1H-pyrazole structure
647824-46-2 structure
Product Name:1-tert-Butyl-3,5-dimethyl-1H-pyrazole
CAS No:647824-46-2
MF:C9H16N2
MW:152.236742019653
MDL:MFCD01763604
CID:961384
PubChem ID:2776931
Update Time:2025-07-02

1-tert-Butyl-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-tert-butyl-3,5-dimethylpyrazole
    • 1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole
    • 1-tert-Butyl-3,5-dimethyl-1H-pyrazole
    • DTXSID80380296
    • MFCD01763604
    • 647824-46-2
    • SCHEMBL2733622
    • 1-tert-butyl-3,5-dimethyl-1h-pyrazole (en)
    • EN300-62096
    • AKOS004907941
    • CS-0282478
    • Z50146052
    • WYVKQPSDGDWDEF-UHFFFAOYSA-N
    • DB-073531
    • MDL: MFCD01763604
    • Inchi: 1S/C9H16N2/c1-7-6-8(2)11(10-7)9(3,4)5/h6H,1-5H3
    • InChI Key: WYVKQPSDGDWDEF-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(C)=N1)C(C)(C)C

Computed Properties

  • Exact Mass: 152.13100
  • Monoisotopic Mass: 152.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • PSA: 17.82000
  • LogP: 2.25490

1-tert-Butyl-3,5-dimethyl-1H-pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1-tert-Butyl-3,5-dimethyl-1H-pyrazole

Introduction to 1-tert-Butyl-3,5-dimethyl-1H-pyrazole (CAS No: 647824-46-2)

1-tert-Butyl-3,5-dimethyl-1H-pyrazole, with the chemical identifier CAS No 647824-46-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazole family, which is known for its diverse biological activities and structural versatility. The presence of bulky tert-butyl groups and methyl substituents at the 3 and 5 positions enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

The structure of 1-tert-butyl-3,5-dimethyl-1H-pyrazole features a six-membered aromatic ring containing two nitrogen atoms. The tert-butyl group at the 1-position provides steric hindrance, which can influence its interactions with biological targets. This steric effect, combined with the electron-donating nature of the methyl groups, makes the compound an interesting candidate for drug design and development.

In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential applications in treating various diseases, including inflammation, cancer, and infectious disorders. The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole involves multi-step organic reactions, often starting from readily available precursors such as hydrazine derivatives and ketones.

One of the most compelling aspects of 1-tert-butyl-3,5-dimethyl-1H-pyrazole is its role as a building block in medicinal chemistry. Its unique structural features allow for modifications at multiple positions, enabling the creation of novel compounds with tailored biological properties. Researchers have utilized this compound to develop inhibitors targeting enzymes involved in metabolic pathways relevant to human health.

Recent studies have highlighted the pharmacological potential of 1H-pyrazole derivatives. For instance, modifications at the 3 and 5 positions have been shown to enhance binding affinity to specific protein targets. This has led to the discovery of compounds with improved efficacy and reduced side effects compared to earlier generations of drugs. The tert-butyl group, in particular, has been found to increase metabolic stability, a crucial factor in drug development.

The agrochemical industry has also benefited from the exploration of pyrazole-based compounds. These derivatives have demonstrated effectiveness as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and weeds. The stability provided by the bulky substituents in 1-tert-butyl-3,5-dimethyl-1H-pyrazole makes it a promising candidate for formulation into crop protection agents.

From a synthetic chemistry perspective, 1-tert-butyl-3,5-dimethyl-1H-pyrazole serves as an excellent scaffold for exploring new reaction pathways and methodologies. Its reactivity allows chemists to introduce various functional groups while maintaining structural integrity. This flexibility has led to innovative approaches in drug discovery and material science.

The biological activity of this compound has been further investigated through computational modeling and experimental validation. Studies suggest that it can interact with enzymes and receptors involved in signal transduction pathways. These interactions may lead to therapeutic effects by modulating cellular processes relevant to disease states.

In conclusion, 1-tert-butyl-3,5-dimethyl-1H-pyrazole (CAS No: 647824-46-2) represents a significant advancement in chemical research with applications spanning pharmaceuticals and agrochemicals. Its unique structural features make it a versatile tool for developing new drugs and crop protection agents. As research continues to uncover its full potential, this compound is poised to play a crucial role in future scientific endeavors.

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